Cas no 2411195-45-2 (N-[[3-Fluoro-4-(methylphenylamino)phenyl]methyl]-2-propenamide)
2411195-45-2 structure
Product Name:N-[[3-Fluoro-4-(methylphenylamino)phenyl]methyl]-2-propenamide
Numero CAS:2411195-45-2
MF:C17H17FN2O
MW:284.328087568283
CID:5415651
PubChem ID:146106078
Update Time:2025-05-26
N-[[3-Fluoro-4-(methylphenylamino)phenyl]methyl]-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Z3024768669
- 2411195-45-2
- N-({3-fluoro-4-[methyl(phenyl)amino]phenyl}methyl)prop-2-enamide
- EN300-26576307
- N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide
- N-[[3-Fluoro-4-(methylphenylamino)phenyl]methyl]-2-propenamide
-
- Inchi: 1S/C17H17FN2O/c1-3-17(21)19-12-13-9-10-16(15(18)11-13)20(2)14-7-5-4-6-8-14/h3-11H,1,12H2,2H3,(H,19,21)
- Chiave InChI: FUJLAFJCTQUMGS-UHFFFAOYSA-N
- Sorrisi: C(NCC1=CC=C(N(C)C2=CC=CC=C2)C(F)=C1)(=O)C=C
Proprietà calcolate
- Massa esatta: 284.13249133g/mol
- Massa monoisotopica: 284.13249133g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 21
- Conta legami ruotabili: 5
- Complessità: 355
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 32.3Ų
Proprietà sperimentali
- Densità: 1.160±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 487.5±45.0 °C(Predicted)
- pka: 13.97±0.46(Predicted)
N-[[3-Fluoro-4-(methylphenylamino)phenyl]methyl]-2-propenamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26576307-1.0g |
N-({3-fluoro-4-[methyl(phenyl)amino]phenyl}methyl)prop-2-enamide |
2411195-45-2 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
| Enamine | EN300-26576307-1g |
2411195-45-2 | 90% | 1g |
$0.0 | 2023-09-14 |
N-[[3-Fluoro-4-(methylphenylamino)phenyl]methyl]-2-propenamide Letteratura correlata
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
2411195-45-2 (N-[[3-Fluoro-4-(methylphenylamino)phenyl]methyl]-2-propenamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso